3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid
Description
3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid is a pyridine derivative characterized by a carboxylic acid group at position 2 and a methylsulfanylmethyl (-SCH2CH3) substituent at position 3 of the pyridine ring.
Properties
IUPAC Name |
3-(methylsulfanylmethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-12-5-6-3-2-4-9-7(6)8(10)11/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHAGHLFSPCACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(N=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid, a compound with significant biological potential, has garnered attention in medicinal chemistry due to its structural features and biological activity. This article explores its biological properties, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methylsulfanyl group and a carboxylic acid moiety. These functional groups are crucial for its biological interactions. The presence of the sulfanyl group enhances the compound's ability to form hydrogen bonds, which can influence its pharmacological properties.
Antimicrobial Properties
Research indicates that compounds similar to 3-[(methylsulfanyl)methyl]pyridine-2-carboxylic acid exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of pyridine compounds possess antibacterial and antifungal properties. The minimum inhibitory concentrations (MICs) for various bacterial strains have been reported, highlighting the potential of such compounds in treating infections:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid | 0.5 - 64 | A. baumannii, E. coli, S. aureus |
| Another derivative | 0.25 - 2 | Candida species |
These findings suggest that the compound could be valuable in developing new antibiotics, particularly against resistant strains.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. A study assessing various pyridine derivatives found that some exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:
| Compound | IC50 (µM) | COX Enzyme |
|---|---|---|
| Derivative A | 19.45 ± 0.07 | COX-1 |
| Derivative B | 31.4 ± 0.12 | COX-2 |
These results indicate that 3-[(methylsulfanyl)methyl]pyridine-2-carboxylic acid may have therapeutic potential in managing inflammatory conditions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets through hydrogen bonding and coordination with metal ions. Its structural features allow it to bind effectively to proteins and enzymes, which is essential for its pharmacological effects.
Case Studies
- Antimicrobial Screening : A study conducted on a series of pyridine derivatives showed that those containing a methylsulfanyl group exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The research highlighted the importance of functional groups in modulating biological activity.
- Inflammation Model : In an experimental model of inflammation, derivatives similar to 3-[(methylsulfanyl)methyl]pyridine-2-carboxylic acid demonstrated significant reduction in inflammatory markers, suggesting their potential use as anti-inflammatory agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Differences
- Substituent Effects: The methylsulfanylmethyl group in the target compound introduces both steric bulk and moderate electron-donating effects compared to analogs like 3-methylpyridine-2-carboxylic acid (simple methyl group) or 3-chloro-6-(methylsulfanyl)pyridine-2-carboxylic acid (electron-withdrawing Cl) .
Physicochemical Properties
- Solubility : The carboxylic acid group enhances water solubility, but the methylsulfanylmethyl group may reduce it compared to 3-methylpyridine-2-carboxylic acid .
- Crystallinity : Analogs like 2-(phenylsulfanyl)pyridine-3-carboxylic acid form stable dimers via O–H⋯O hydrogen bonds , suggesting similar intermolecular interactions in the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
